N-(1-Phenyldodecan-2-YL)acetamide

Chiral building block Stereochemical purity Enantiomeric differentiation

N-(1-Phenyldodecan-2-YL)acetamide (CAS 648908-40-1) is a synthetic secondary acetamide with the molecular formula C₂₀H₃₃NO and a molecular weight of 303.48 g·mol⁻¹. Its structure features a chiral center at the C2 position of a linear dodecane backbone, bearing a phenyl substituent at C1 and an N-acetyl group at C2, yielding a compound that is formally the racemic mixture of (R)- and (S)-enantiomers.

Molecular Formula C20H33NO
Molecular Weight 303.5 g/mol
CAS No. 648908-40-1
Cat. No. B12583052
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1-Phenyldodecan-2-YL)acetamide
CAS648908-40-1
Molecular FormulaC20H33NO
Molecular Weight303.5 g/mol
Structural Identifiers
SMILESCCCCCCCCCCC(CC1=CC=CC=C1)NC(=O)C
InChIInChI=1S/C20H33NO/c1-3-4-5-6-7-8-9-13-16-20(21-18(2)22)17-19-14-11-10-12-15-19/h10-12,14-15,20H,3-9,13,16-17H2,1-2H3,(H,21,22)
InChIKeyWIJWMFZTHDEVML-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(1-Phenyldodecan-2-YL)acetamide (CAS 648908-40-1): Procurement-Relevant Physicochemical and Structural Baseline


N-(1-Phenyldodecan-2-YL)acetamide (CAS 648908-40-1) is a synthetic secondary acetamide with the molecular formula C₂₀H₃₃NO and a molecular weight of 303.48 g·mol⁻¹. Its structure features a chiral center at the C2 position of a linear dodecane backbone, bearing a phenyl substituent at C1 and an N-acetyl group at C2, yielding a compound that is formally the racemic mixture of (R)- and (S)-enantiomers [1]. The molecule possesses one hydrogen-bond donor, one hydrogen-bond acceptor, 12 rotatable bonds, a computed polar surface area (PSA) of 32.59 Ų, and a computed LogP of 6.10, placing it among the more lipophilic members of the N-substituted acetamide class [1]. It is catalogued under the alternative systematic name Acetamide, N-[1-(phenylmethyl)undecyl]- and is registered under the DSSTox substance ID DTXSID70800690 .

Why N-(1-Phenyldodecan-2-YL)acetamide Cannot Be Replaced by a Generic In-Class Acetamide: Structural and Physicochemical Non-Interchangeability


Superficially similar N-substituted acetamides—such as N-dodecylacetamide, acetanilide, N-benzylacetamide, or the regioisomeric N-(4-dodecylphenyl)acetamide—differ from N-(1-phenyldodecan-2-YL)acetamide in at least one critical structural dimension: the presence and position of the phenyl ring, the length and branching of the alkyl chain, or the stereochemical configuration at C2 [1]. These differences translate into quantifiable disparities in lipophilicity (LogP), polar surface area, conformational flexibility, and solid-state packing that directly affect solubility, membrane partitioning, chromatographic retention, and suitability as a chiral scaffold . A procurement decision that treats these compounds as interchangeable therefore risks altering experimental outcomes, invalidating structure-activity relationships, or introducing uncontrolled stereochemical heterogeneity. The evidence items below establish where the target compound holds verifiable, measurable differentiation that is meaningful for scientific selection.

Quantitative Differentiation Evidence for N-(1-Phenyldodecan-2-YL)acetamide Against Its Closest Analogs


Stereochemical Identity: Racemate vs. Single-Enantiomer Forms of N-(1-Phenyldodecan-2-YL)acetamide

N-(1-Phenyldodecan-2-YL)acetamide (CAS 648908-40-1) is the racemic (R/S) mixture containing a stereogenic center at the C2 position of the dodecane chain, whereas the (S)-enantiomer is registered under CAS 648908-39-8 (PubChem CID 71378069) [1]. The (S)-enantiomer has a defined specific rotation and distinct InChIKey (WIJWMFZTHDEVML-FQEVSTJZSA-N) incorporating the absolute stereochemistry descriptor '/t20-/m0/s1', while the racemate lacks stereochemical notation [1]. Procurement of the racemate versus a single enantiomer dictates whether experiments are conducted with a 1:1 mixture of stereoisomers or a single, chirally pure entity, a distinction that has profound consequences for chiral chromatography method development, asymmetric synthesis, and any biological assay where target engagement is stereospecific [1].

Chiral building block Stereochemical purity Enantiomeric differentiation

Regioisomeric Differentiation: N-(1-Phenyldodecan-2-YL)acetamide vs. N-(4-Dodecylphenyl)acetamide

N-(1-Phenyldodecan-2-YL)acetamide (target) is an N-alkyl acetamide in which the acetamide nitrogen is directly attached to the C2 of the dodecane chain, with the phenyl ring situated at C1. In contrast, N-(4-dodecylphenyl)acetamide (CAS 3663-30-7) is an N-aryl acetamide where the acetamide nitrogen is directly bonded to the para position of a phenyl ring that itself bears a dodecyl substituent at the para position [1]. This fundamental regioisomeric difference produces distinct electronic environments at the amide nitrogen, with the N-alkyl variant exhibiting greater conformational freedom (12 rotatable bonds in both compounds, but distinctly arranged) and a slightly lower computed LogP (6.10 vs. 6.18) . The N-aryl isomer also displays a different hydrogen-bonding geometry due to conjugation of the amide lone pair with the aromatic π-system, which is absent in the N-alkyl target compound .

Regioisomer comparison Substitution pattern Lipophilicity

Lipophilicity Gap: N-(1-Phenyldodecan-2-YL)acetamide vs. Short-Chain and Chain-Deficient Acetamide Analogs

N-(1-Phenyldodecan-2-YL)acetamide exhibits a computed LogP of 6.10, reflecting the combined lipophilic contributions of the C12 alkyl chain and the phenyl ring . This value is approximately 4.4 LogP units higher than acetanilide (N-phenylacetamide, LogP = 1.66) [1] and approximately 4.4 LogP units higher than N-benzylacetamide (LogP = 1.71) [2], both of which lack the extended alkyl chain. N-Dodecylacetamide (lacking the phenyl group, MW 227.39) has an estimated LogP of approximately 4.5–5.0 (class-level inference; no authoritative computed value retrieved) . The >4-order-of-magnitude difference in octanol-water partition coefficient between the target compound and acetanilide or N-benzylacetamide translates into profoundly different solubility profiles, membrane permeability characteristics, and chromatographic retention behavior (e.g., reversed-phase HPLC retention time) .

Lipophilicity LogP comparison Membrane partitioning

Conformational Flexibility and Rotatable Bond Inventory: A Structural Complexity Metric Differentiating N-(1-Phenyldodecan-2-YL)acetamide

N-(1-Phenyldodecan-2-YL)acetamide contains 12 rotatable bonds, as computed and reported across authoritative chemical databases [1]. This value is identical to that of its regioisomer N-(4-dodecylphenyl)acetamide but stands in contrast to structurally simpler analogs: acetanilide has only 1 rotatable bond (the acetyl group torsion) [2], N-benzylacetamide has 3 rotatable bonds [2], and N-dodecylacetamide has approximately 12 rotatable bonds but lacks the phenyl ring and chiral center . The combination of high rotatable-bond count with a defined stereogenic center at C2 makes the target compound particularly information-rich for conformational analysis, molecular docking studies, and NMR-based conformational sampling experiments, where the interplay between chain flexibility and stereochemical constraint can be systematically probed [1].

Conformational flexibility Rotatable bonds Molecular complexity

Amphiphilic Character Index: Combined LogP, PSA, and H-Bond Profile vs. All Major Analogs

A composite amphiphilicity profile can be defined by the trio of LogP, polar surface area (PSA), and hydrogen-bond donor/acceptor count. N-(1-Phenyldodecan-2-YL)acetamide possesses LogP = 6.10, PSA = 32.59 Ų, 1 H-bond donor, and 1 H-bond acceptor [1]. This profile distinguishes it from N-(4-dodecylphenyl)acetamide (PSA = 29.1 Ų; slightly less polar and lacking the alkyl-amide conformational flexibility) and from N-dodecylacetamide (lower MW, no phenyl ring, no UV chromophore suitable for HPLC detection above 254 nm) . The phenyl ring in the target compound provides a strong UV chromophore (λmax ~254–260 nm, class-level inference for phenyl-containing acetamides) that is absent in N-dodecylacetamide, conferring a practical advantage for HPLC-UV method development and quantification . The absence of published experimental logD, critical micelle concentration (CMC), or membrane partition coefficient data for the target compound limits the strength of this amphiphilicity comparison; the dimension is therefore tagged as class-level inference .

Amphiphilicity Polar surface area Hydrogen bonding

Procurement-Driven Application Scenarios Where N-(1-Phenyldodecan-2-YL)acetamide Provides Measurable Differentiation


Chiral Chromatography Method Development and Enantiomeric Separation Studies

The racemic nature of N-(1-Phenyldodecan-2-YL)acetamide (CAS 648908-40-1) makes it directly suitable as a test analyte for developing and validating chiral HPLC or SFC methods. Because the compound possesses a single stereogenic center and a strong UV chromophore (phenyl ring), it provides a clean, detectable signal for evaluating chiral stationary phases, optimizing mobile-phase compositions, and determining enantiomeric resolution (Rs) and separation factors (α) without interference from additional chiral centers or weak chromophores [1]. Procurement of the racemate alongside the (S)-enantiomer standard (CAS 648908-39-8) enables construction of calibration curves for enantiomeric excess (ee) determination, a workflow that is not feasible with achiral analogs such as N-dodecylacetamide [1].

Asymmetric Synthesis Intermediate for 2-Amino-1-phenylalkane-Derived Bioactive Scaffolds

The compound serves as a protected, chiral 2-amino-1-phenylalkane scaffold that can be deprotected (acetamide hydrolysis) to yield the corresponding primary amine, 1-phenyldodecan-2-amine. This amine is a versatile intermediate for constructing sphingolipid-like bases, ceramide mimetics, or chiral amine ligands for asymmetric catalysis . Unlike N-(4-dodecylphenyl)acetamide—where the amino group is directly attached to the aromatic ring and cannot be converted to a free alkyl amine—the target compound's N-alkyl acetamide linkage permits straightforward deprotection to a chiral α-branched amine with the phenyl group positioned beta to the amine, a motif found in numerous biologically active compounds [1].

Physicochemical Profiling of Amphiphilic Amides in Membrane Interaction and Surfactant Screening Panels

With a LogP of 6.10, a PSA of 32.59 Ų, and a single H-bond donor/acceptor pair, N-(1-Phenyldodecan-2-YL)acetamide occupies a distinct region of physicochemical space that is relevant for screening amphiphiles in membrane-protein interaction assays, surfactant formulation, or emulsifier development . Its phenyl UV chromophore enables straightforward quantification by HPLC-UV during phase-partitioning experiments, an advantage over N-dodecylacetamide which lacks a strong chromophore [1]. The compound's structural similarity to the hydrophobic tail of N-acetylated sphingoid bases further supports its use as a simplified model amphiphile in biophysical studies of lipid bilayer insertion .

Reference Standard for Retention-Time Indexing in Reversed-Phase LC-MS of Lipophilic Amides

The compound's high LogP (6.10) and well-defined molecular ion (exact mass 303.25600 Da) make it a useful retention-time marker for indexing lipophilic amides in reversed-phase LC-MS metabolomics or impurity profiling workflows . Its elution position can serve as a benchmark for estimating the hydrophobicity of unknown amide-containing features, especially in lipidomics or natural-product chemistry applications where long-chain N-acyl amides are encountered. The availability of both the racemate and the (S)-enantiomer further allows chromatographers to verify that their LC method does not inadvertently resolve stereoisomers, or conversely, to confirm chiral separation when desired [1].

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